molecular formula C19H17BrF4N4O2S B2943932 N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide CAS No. 900019-61-6

N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide

Cat. No.: B2943932
CAS No.: 900019-61-6
M. Wt: 521.33
InChI Key: RHNCLMCJHMJIEL-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring fused with a carbothioamide group. Key structural elements include:

  • 2-nitro-4-(trifluoromethyl)phenyl group: Combines strong electron-withdrawing (nitro, trifluoromethyl) properties.
  • Carbothioamide (-N-C=S) moiety: Enhances reactivity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF4N4O2S/c20-14-11-13(21)3-4-15(14)25-18(31)27-7-1-6-26(8-9-27)16-5-2-12(19(22,23)24)10-17(16)28(29)30/h2-5,10-11H,1,6-9H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNCLMCJHMJIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=S)NC2=C(C=C(C=C2)F)Br)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H14BrF2N3O2S
  • Molecular Weight : 421.27 g/mol

The presence of bromine and fluorine substituents suggests that the compound may exhibit unique electronic properties that could influence its biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The following mechanisms are hypothesized for this compound:

  • Enzyme Inhibition : Many thioamide derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, which can lead to neuropharmacological effects.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in oncology.

Anticancer Activity

A study focusing on thiosemicarbazones and their derivatives demonstrated significant anticancer properties. The introduction of sulfur atoms in similar compounds has been linked to enhanced biological profiles against various cancer cell lines. For instance, derivatives with similar functional groups showed IC50 values indicative of potent anticancer activity.

CompoundCancer Cell LineIC50 (µM)
Compound ASGC79015.0
Compound BPatu89883.5
N-(2-bromo-4-fluorophenyl)-...TBDTBD

Neuropharmacological Effects

Research on related diazepane derivatives has indicated their potential as neuroprotective agents. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating neurological disorders.

Case Studies

  • Case Study 1 : A recent investigation into the effects of thioamide derivatives revealed that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation in human pancreatic cancer models.
    • Methodology : MTT assay was employed to assess cell viability.
    • Results : The compound displayed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Case Study 2 : Another study evaluated the anticonvulsant properties of diazepane derivatives, revealing that certain modifications led to enhanced activity against maximal electroshock seizures.
    • Results : Compounds with similar scaffolds demonstrated protective effects without significant neurotoxicity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Parameter Target Compound 1,2,4-Triazole [7–9] Dihydropyridine AZ257
Core structure 1,4-Diazepane 1,2,4-Triazole 1,4-Dihydropyridine
Key substituents 2-Bromo-4-fluoro, 2-nitro-4-CF3 2,4-Difluoro, 4-sulfonyl 4-Bromo, 2-methoxy, furyl
Functional group Carbothioamide (-N-C=S) Thione (C=S) Thioether (S-alkyl)

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